molecular formula C27H40O2 B192559 delta-Tocotrienol CAS No. 25612-59-3

delta-Tocotrienol

Cat. No.: B192559
CAS No.: 25612-59-3
M. Wt: 396.6 g/mol
InChI Key: ODADKLYLWWCHNB-LDYBVBFYSA-N
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Description

Delta-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain with three double bonds. This compound is known for its potent antioxidant properties and is found in various natural sources such as palm oil, rice bran oil, and certain grains .

Mechanism of Action

Target of Action

Delta-Tocotrienol, a member of the vitamin E family, has been found to target multiple cell signaling pathways . It has shown anticancer properties by targeting nuclear factor-κB, signal transducer and activator of transcription (STAT) 3, death receptors, apoptosis, nuclear factor (erythroid-derived 2)-like 2 (Nrf2), hypoxia-inducible factor (HIF) 1, growth factor receptor kinases, and angiogenic pathways . It also targets the tyrosine phosphatase SHP-1 .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it has been found to suppress the growth of cancer cells by inhibiting nuclear factor-κB and STAT3 activation . It also induces apoptosis, a form of programmed cell death, by interacting with death receptors . Furthermore, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress the nuclear factor-κB and STAT3 pathways, which are involved in cell growth and survival . It also affects the apoptosis pathway by interacting with death receptors . In addition, it has been found to affect the Nrf2 pathway, which is involved in the cellular response to oxidative stress .

Pharmacokinetics

This compound exhibits good bioavailability when administered orally . The pharmacokinetic parameters for single and multiple doses include a time to maximum concentration of 4–9.3 and 4.7–7.3 hours, maximum concentration of 795.6–3742.6 and 493.3–3746 ng/mL, half-life of 1.7–5.9 and 2.3–6.9 hours, and 0–12 hour area under the curve of 4518.7–20,781.4 and 1987.7–22,171.2 ng h/mL . These properties suggest that this compound can be effectively absorbed and distributed in the body.

Result of Action

The action of this compound results in various molecular and cellular effects. It has been found to inhibit the growth of cancer cells and induce apoptosis . It also exhibits anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation . Furthermore, it has been found to protect neurons from damage caused by oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plasma concentrations of tocotrienols were shown to be higher when administered with food . Furthermore, the bioavailability of tocotrienols was found to be inconsistent in different target populations, from healthy subjects to smokers and diseased patients . This suggests that the individual’s health status and lifestyle can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Delta-Tocotrienol interacts with various enzymes, proteins, and other biomolecules. It has been found to be the most potent G–CSF–inducing agent among vitamin E isoforms . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve biochemical markers of hepatocellular injury and steatosis in patients with nonalcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that daily intake of 750 mg to 1000 mg and even 3.2 g of this compound were well tolerated by humans and achieved bioactive levels without any adverse events .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-tocotrienol can be synthesized through several chemical routes. One common method involves the condensation of homogentisic acid with farnesyl pyrophosphate, followed by cyclization and methylation steps. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the isoprenoid side chain .

Industrial Production Methods

Industrially, this compound is often extracted from natural sources like palm oil and rice bran oil. The extraction process involves saponification, followed by distillation and purification steps to isolate the tocotrienols. Advanced techniques such as supercritical fluid extraction are also employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Delta-tocotrienol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Delta-tocotrienol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Delta-tocotrienol is unique due to its higher antioxidant activity compared to other tocotrienols and tocopherols. It has a longer plasma half-life, offering greater bioavailability and slower biotransformation. This makes it particularly effective in clinical applications related to oxidative stress and inflammation .

This compound stands out for its potent biological activities and diverse applications, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h10,12,14,18-19,28H,7-9,11,13,15-17H2,1-6H3/b21-12+,22-14+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADKLYLWWCHNB-LDYBVBFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180288
Record name delta-Tocotrienol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25612-59-3
Record name δ-Tocotrienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Tocotrienol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-Tocotrienol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .DELTA.-TOCOTRIENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SRB74OWSI
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Record name delta-Tocotrienol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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